molecular formula C9H9BrFNO B7979118 2-bromo-N-ethyl-6-fluorobenzamide

2-bromo-N-ethyl-6-fluorobenzamide

Cat. No.: B7979118
M. Wt: 246.08 g/mol
InChI Key: ZXDZYMSYUXHPCL-UHFFFAOYSA-N
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Description

2-Bromo-N-ethyl-6-fluorobenzamide is a chemical compound with the molecular formula C9H9BrFNO. It features a benzene ring substituted with a bromine atom at the 2nd position, a fluorine atom at the 6th position, and an ethylamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-ethyl-6-fluorobenzamide typically involves the following steps:

    Bromination: The starting material, 6-fluorobenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Ethylation: The brominated intermediate is then subjected to ethylation using ethylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-ethyl-6-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of water or enzymes, leading to the formation of benzoic acid and ethylamine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium thiolate, or primary amines in polar solvents.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, products may include 2-hydroxy-N-ethyl-6-fluorobenzamide, 2-amino-N-ethyl-6-fluorobenzamide, etc.

    Hydrolysis Products: Benzoic acid and ethylamine.

Scientific Research Applications

2-Bromo-N-ethyl-6-fluorobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The specific mechanism of action of 2-Bromo-N-ethyl-6-fluorobenzamide is not well-documented. its structure suggests it may interact with biological targets through:

    Electrophilic Substitution: The bromine and fluorine atoms can participate in electrophilic interactions with nucleophilic sites on proteins or enzymes.

    Hydrogen Bonding: The amide group can form hydrogen bonds with biological macromolecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-ethyl-5-fluorobenzamide: Similar structure but with the fluorine atom at the 5th position.

    2-Bromo-N-ethyl-4-fluorobenzamide: Fluorine atom at the 4th position.

    2-Bromo-N-ethyl-3-fluorobenzamide: Fluorine atom at the 3rd position

Uniqueness

2-Bromo-N-ethyl-6-fluorobenzamide is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

IUPAC Name

2-bromo-N-ethyl-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-2-12-9(13)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDZYMSYUXHPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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